molecular formula C11H14ClNO2 B8757137 Ethyl 3-(4-chloroanilino)propanoate

Ethyl 3-(4-chloroanilino)propanoate

Número de catálogo: B8757137
Peso molecular: 227.69 g/mol
Clave InChI: YQWGCZCUTBSNQW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 3-(4-chloroanilino)propanoate is an organic compound characterized by a propanoate ester backbone substituted with a 4-chloroaniline group. The compound’s synthesis typically involves condensation reactions between substituted anilines and propanoate esters, as exemplified in studies of analogous structures .

Propiedades

Fórmula molecular

C11H14ClNO2

Peso molecular

227.69 g/mol

Nombre IUPAC

ethyl 3-(4-chloroanilino)propanoate

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)7-8-13-10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3

Clave InChI

YQWGCZCUTBSNQW-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)CCNC1=CC=C(C=C1)Cl

Origen del producto

United States

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key structural analogs of Ethyl 3-(4-chloroanilino)propanoate include derivatives with variations in the aniline substituent, ester groups, or additional functional moieties. These modifications significantly influence physicochemical properties and bioactivity:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities References
Ethyl 3-amino-3-imino-2-(4-chlorophenylhydrazono)propanoate (3c) 4-Chlorophenylhydrazono group, imino substituent C₁₁H₁₃ClN₄O₂ 268.7 153–154 High synthesis yield (93.3%), IR/NMR data provided
Ethyl 3-amino-3-imino-2-(4-nitrophenylhydrazono)propanoate (3d) 4-Nitrophenylhydrazono group C₁₁H₁₃N₅O₄ 279.3 198–200 Lower solubility due to nitro group; distinct spectroscopic profiles
3-(4-Chloroanilino)-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1-propanone Propanone backbone, dual chlorophenyl/ethylphenyl groups C₂₃H₂₁Cl₂NO 398.3 N/A Potential pharmacological activity inferred from structural complexity
Ethyl 2-acetyl-3-(4-chloroanilino)-butanoate Acetyl group, extended butanoate chain C₁₅H₁₈ClNO₃ Not specified N/A Crystallographic data available; structural rigidity
Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate Pyridinyl-sulfanyl linkage C₁₇H₁₆ClN₃O₃S Not specified N/A Enhanced electronic properties for potential catalysis
Ethyl 3-(4-chloroanilino)but-2-enoate Unsaturated enoate backbone C₁₂H₁₄ClNO₂ Not specified N/A LogP = 3.29 (lipophilicity suitable for membrane penetration)
Key Observations:
  • Substituent Impact : The introduction of electron-withdrawing groups (e.g., nitro in 3d) increases melting points and alters solubility compared to chloro-substituted analogs (e.g., 3c) .
  • Biological Relevance: Thiazolidinone-containing derivatives (e.g., Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate) exhibit notable antibacterial and antifungal activities, suggesting Ethyl 3-(4-chloroanilino)propanoate derivatives could be similarly bioactive .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(4-chloroanilino)propanoate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethyl acetoacetate with 4-chloroaniline under acidic or basic conditions. For example, using acetaldehyde and ethyl acetoacetate at 273–278 K under nitrogen yields crystalline products after recrystallization (yield: 88%) . Elevated temperatures (e.g., 60–80°C) and solvents like ethanol or DMF improve reaction efficiency. Catalysts such as p-toluenesulfonic acid may enhance yields by facilitating intermediate stabilization .
  • Critical Factors : Temperature control, solvent polarity, and catalyst selection significantly impact purity and yield. Side reactions (e.g., ester hydrolysis) must be mitigated by optimizing pH and reaction time .

Q. Which analytical techniques are most effective for characterizing Ethyl 3-(4-chloroanilino)propanoate?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm molecular structure by identifying protons (e.g., aromatic H at δ 7.2–7.4 ppm) and carbons (e.g., ester carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (241.67 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯O interactions) .
    • Validation : Cross-referencing NMR, MS, and X-ray data ensures structural accuracy .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months) monitored via HPLC. Ethyl 3-(4-chloroanilino)propanoate is sensitive to moisture and light, requiring storage in inert atmospheres (argon) at –20°C. Degradation products (e.g., hydrolyzed propanoic acid derivatives) are identified using LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology : Computational studies (DFT calculations) predict electrophilic sites at the ester carbonyl and para-chloroaniline moiety. Kinetic experiments (e.g., monitoring ester hydrolysis via UV-Vis spectroscopy) reveal pseudo-first-order kinetics under alkaline conditions. Transition-state modeling identifies rate-limiting steps, such as nucleophilic attack by hydroxide ions .
  • Contradictions : Discrepancies in reaction rates across studies may arise from solvent effects (e.g., polarity in DMF vs. THF) or competing side reactions .

Q. How can computational modeling predict the compound’s bioactivity and interactions with biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like cyclooxygenase-2 (COX-2) or antimicrobial targets. Pharmacophore models highlight critical interactions (e.g., hydrogen bonds with the 4-chloroaniline group). MD simulations assess binding stability over 100 ns trajectories .
  • Validation : Experimental IC50_{50} values from enzyme inhibition assays correlate with docking scores to validate predictions .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodology :

  • Dose-Response Analysis : EC50_{50} values may vary due to cell line-specific permeability (e.g., higher efficacy in Gram-positive bacteria vs. mammalian cells) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed derivatives) contributing to observed effects .
  • Statistical Models : Multivariate regression accounts for variables like solvent choice (DMSO vs. ethanol) or assay protocols .

Q. How do structural modifications enhance the compound’s pharmacokinetic properties?

  • Methodology :

  • SAR Studies : Introducing electron-withdrawing groups (e.g., nitro at the phenyl ring) improves metabolic stability. Propanoate ester replacement with amides reduces hydrolysis .
  • ADME Profiling : In vitro assays (Caco-2 permeability, microsomal stability) optimize bioavailability. LogP adjustments (e.g., from 2.1 to 1.5) enhance aqueous solubility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.